This compound is identified by its Chemical Abstracts Service (CAS) number 1136244-36-4. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. The presence of a bromo substituent at the 6-position of the quinazoline ring contributes to its unique chemical reactivity and biological profile.
The synthesis of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- can be achieved through several methodologies. One common approach involves the reaction of 6-bromo-4-quinazoline with an appropriate ethylamine derivative in the presence of ethanol as a solvent.
Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- features a quinazoline core with an ethylamino group attached at the 2-position and a bromo substituent at the 6-position.
The molecular structure indicates potential hydrogen bonding capabilities due to the presence of amine groups, which may influence its biological activity .
Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- can participate in various chemical reactions typical of quinazoline derivatives:
These reactions expand the utility of Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- in synthetic organic chemistry and medicinal applications .
The mechanism of action for Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- is primarily associated with its interaction with biological targets such as enzymes or receptors involved in disease processes.
Experimental data supporting these mechanisms often involve cellular assays and biochemical studies that demonstrate the compound's effects on target proteins .
Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- exhibits several notable physical and chemical properties:
Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- has significant potential applications in various scientific fields:
The ongoing research into this compound highlights its relevance in drug discovery and development processes aimed at treating various diseases .
The 6-bromo substituent on the quinazoline core serves as a critical pharmacophoric element by enhancing electronic density distribution and facilitating targeted hydrophobic interactions. In 6-bromo-quinazolin-4(3H)-one derivatives, this halogen atom significantly improves cytotoxicity against cancer cell lines (MCF-7 and SW480) while maintaining selectivity over normal cells (MRC-5). Specifically, the bromine atom occupies a sterically optimal position that complements the hydrophobic subpockets of the EGFR kinase domain, as evidenced by molecular docking studies. These studies confirmed hydrogen bonding between the quinazoline N1 atom and Met793 residues, while the bromo group stabilized the complex through van der Waals interactions with Leu844 and Phe856 residues [1].
The bromine’s electron-withdrawing nature also polarizes the quinazoline ring, increasing electrophilicity at C4 and C2 positions. This polarization augments interactions with nucleophilic residues (e.g., cysteine or lysine) in the ATP-binding site. SAR data (Table 1) demonstrate that 6-bromo derivatives exhibit 2–8-fold higher potency than non-halogenated analogs, with compound 8a (bearing a 6-bromo group) showing IC₅₀ values of 15.85 ± 3.32 µM (MCF-7) and 17.85 ± 0.92 µM (SW480). This potency surpasses erlotinib against MCF-7 cells, underscoring the bromo substituent’s role in target engagement [1].
Table 1: Cytotoxicity of 6-Bromo Quinazoline Derivatives
Compound | Substituent | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) SW480 | Selectivity Index (MRC-5 vs. MCF-7) |
---|---|---|---|---|
8a | Aliphatic linker | 15.85 ± 3.32 | 17.85 ± 0.92 | 5.3 |
8c | Unsubstituted phenyl | 76.52 ± 2.11 | 83.15 ± 2.90 | ~1.1 |
8e | 4-Methylphenyl | 35.14 ± 6.87 | 63.15 ± 1.63 | ~2.4 |
Erlotinib | Reference | 9.90 ± 0.14 | >100 | N/A |
The ethanolaminoethyl linker (–NH–CH₂–CH₂–OH) in Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- derivatives was engineered to balance conformational flexibility and hydrogen-bonding capacity. Molecular dynamics (MD) simulations revealed that linkers with 2–4 carbon spacers optimally bridge the quinazoline core and hydrophobic protein pockets, while the terminal hydroxyl group forms hydrogen bonds with Thr854 or Asp855 in EGFR. Derivatives featuring aliphatic linkers (e.g., compound 8a) showed superior cytotoxicity compared to rigid aromatic analogs (e.g., 8c–8h), attributable to the linker’s adaptability in the active site [1].
Structure-activity relationship (SAR) studies highlight that:
Comparative data (Table 2) illustrate that aromatic linkers with electron-donating groups (e.g., 8e’s 4-methylbenzyl) partially rescue activity but remain less potent than aliphatic variants. This underscores the ethanolaminoethyl moiety’s dual role in directing target engagement and improving pharmacokinetics.
Table 2: Impact of Linker Structure on Cytotoxicity
Linker Type | Example Compound | IC₅₀ (µM) MCF-7 | Key Interactions |
---|---|---|---|
Aliphatic (4-carbon) | 8a | 15.85 ± 3.32 | H-bonds: Thr854; Hydrophobic: Leu844 |
Unsubstituted benzyl | 8c | 76.52 ± 2.11 | Weak π-stacking: Phe832 |
4-Methylbenzyl | 8e | 35.14 ± 6.87 | Enhanced hydrophobic contact |
Density Functional Theory (DFT) calculations at the B3LYP/6–31+G(d,p) level reveal that the quinazoline core’s electronic properties directly govern EGFR binding affinity. The 6-bromo substituent reduces the HOMO–LUMO energy gap (ΔE = –3.2 eV) compared to unsubstituted analogs, enhancing charge transfer to EGFR’s kinase domain. Molecular electrostatic potential (MEP) maps show high electron density at N3 and C2O, facilitating hydrogen bonding with Met793 and hydrophobic interactions with Leu718 [1].
Key electronic features include:
These properties enable the quinazoline core to act as a "molecular hinge", with the bromo and ethanolaminoethyl groups synergistically optimizing steric and electronic complementarity within the EGFR active site.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9